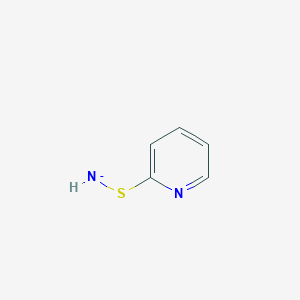

Pyridin-2-ylsulfanylazanide

Description

Structure

3D Structure

Properties

Molecular Formula |

C5H5N2S- |

|---|---|

Molecular Weight |

125.17 g/mol |

IUPAC Name |

pyridin-2-ylsulfanylazanide |

InChI |

InChI=1S/C5H5N2S/c6-8-5-3-1-2-4-7-5/h1-4,6H/q-1 |

InChI Key |

KNCXEKPVEOHKSD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)S[NH-] |

Origin of Product |

United States |

Synthetic Methodologies for Pyridin 2 Ylsulfanylazanide and Analogous Structures

Strategies for Carbon-Sulfur Bond Formation in Pyridine (B92270) Systems

The creation of a C-S bond on the electron-deficient pyridine ring is a fundamental step. Pyridine's electronic nature makes it susceptible to nucleophilic attack, particularly when a suitable leaving group is present at the 2- or 4-positions. Conversely, direct C-H functionalization or cross-coupling reactions offer more modern and efficient routes.

Nucleophilic aromatic substitution (SNAr) is a primary method for introducing a thiol group onto a pyridine ring. This strategy typically involves the reaction of a pyridine derivative bearing a leaving group at the target position with a sulfur-containing nucleophile.

Pyridines substituted with good leaving groups, such as halogens (Cl, Br), at the 2- and 4-positions are highly reactive towards nucleophiles. quimicaorganica.org The reaction proceeds through an addition-elimination mechanism, where the nucleophile adds to the ring to form a negatively charged intermediate (a Meisenheimer complex), which is stabilized by the electron-withdrawing nitrogen atom. The subsequent elimination of the leaving group restores the aromaticity of the ring. A common approach involves reacting a 2-halopyridine with a metal hydrosulfide, such as potassium hydrogen sulfide (KSH), to introduce the mercapto group. google.com

Table 1: Examples of Nucleophilic Thiolation of Pyridine Derivatives

| Starting Material | Reagent | Product | Yield | Reference |

| α-chloro-β'-cyano-pyridine | KSH in alcohol | α-mercapto-β-cyanopyridine | Not specified | google.com |

| α-chloro-β'-nitro-pyridine | KSH in methanol | α-mercapto-β'-nitro-pyridine | Not specified | google.com |

| 2-Bromopyridine | Sodium thiomethoxide | 2-(Methylthio)pyridine | High | General Knowledge |

This method is foundational for creating the pyridin-2-yl-thiol core, which can then be further functionalized.

While pyridine itself is electron-deficient and generally unreactive toward electrophiles, electrophilic thiolation can be achieved, often requiring activation of the pyridine ring or the use of highly reactive sulfur electrophiles. rsc.org Regioselective C-H functionalization of pyridines remains a challenge due to the ring's inherent electronic properties. researchgate.net However, recent advancements have developed methodologies using specialized sulfur electrophiles and catalyst systems to achieve direct C-S bond formation. researchgate.netrsc.org These strategies often involve the umpolung (reversal of polarity) of thiols to create electrophilic sulfur species. rsc.org

These methods can include:

Reaction with Sulfenyl Chlorides: In some cases, activated pyridine derivatives can react with sulfenyl chlorides (R-SCl) in the presence of a Lewis acid.

Radical Pathways: Radical-based methods can also be employed for the thiolation of pyridine C-H bonds, sometimes involving photocatalysis.

Transition-metal-catalyzed cross-coupling reactions have become a powerful tool for forming carbon-heteroatom bonds, including C-S bonds. acs.orgmdpi.com These reactions offer high efficiency and functional group tolerance. Palladium and nickel catalysts are commonly used to couple pyridine halides or triflates with thiols or thiolates. rsc.org

However, the coupling of 2-substituted pyridines can be challenging. nih.gov The nitrogen atom in the 2-pyridyl nucleophile can coordinate to the metal catalyst, potentially inhibiting the catalytic cycle. Despite these challenges, successful methods have been developed. For instance, nickel-catalyzed reductive cross-coupling between aryl iodides and difluoromethyl 2-pyridyl sulfone has been shown to enable C(sp²)–C(sp²) bond formation through selective C(sp²)–S bond cleavage, demonstrating the reactivity of the C-S bond in these systems. organic-chemistry.org

Table 2: Overview of Cross-Coupling Strategies for C-S Bond Formation

| Coupling Partners | Catalyst System | Bond Formed | Key Features |

| 2-Bromopyridine + Thiol | Pd or Ni catalyst, Base | Pyridin-2-yl-S-R | High functional group tolerance |

| Pyridine-2-boronic acid + Thiol | Cu catalyst (Chan-Lam coupling) | Pyridin-2-yl-S-R | Alternative to Pd/Ni catalysis |

| 2-Picolinic Acid + Aryl Bromides | Pd catalyst | 2-Aryl-pyridine (C-C) | Demonstrates reactivity of 2-substituted pyridines in cross-coupling rsc.org |

These modern synthetic methods provide versatile and efficient pathways to the pyridin-2-ylsulfanyl scaffold.

Approaches for Nitrogen-Nitrogen (Azanide) Moiety Introduction

Once the pyridin-2-ylsulfanyl moiety is synthesized, the next critical step is the formation of the S-N bond to introduce the azanide (B107984) precursor. The term "azanide" refers to the NH₂⁻ anion, which is the conjugate base of ammonia. wikipedia.orgnih.gov In a synthetic context, the target is typically a sulfenamide (R-S-NH₂) or a hydrazine derivative (R-S-NHNH₂), which could then be deprotonated if necessary.

A straightforward method to form an S-N bond is the reaction of an electrophilic sulfur species with a nitrogen nucleophile like ammonia, an amine, or hydrazine. Starting from pyridine-2-thiol (B7724439), it can be converted into a more reactive sulfenyl halide (e.g., pyridin-2-ylsulfenyl chloride) by treatment with a halogenating agent like N-chlorosuccinimide (NCS). This intermediate can then readily react with ammonia or hydrazine to form the desired sulfenamide or sulfenyl hydrazine, respectively.

The Wolff-Kishner reaction, which involves the nucleophilic addition of hydrazine to a carbonyl to form a hydrazone, illustrates the nucleophilic character of hydrazine and its ability to participate in condensation reactions. fiveable.melibretexts.org This principle can be applied to the synthesis of S-N bonds where a suitable electrophilic sulfur partner is used instead of a carbonyl.

An alternative approach involves the reaction of a sulfur nucleophile with an electrophilic nitrogen source. This is a common strategy for forming N-N bonds and can be adapted for S-N bond formation. organic-chemistry.org For instance, electrophilic amination of primary amines using oxaziridine derivatives yields N-Boc hydrazines. organic-chemistry.org A similar strategy could be envisioned where a pyridin-2-thiolate acts as the nucleophile, attacking an electrophilic aminating agent (e.g., a compound containing an N-O or N-Cl bond) to form the S-N linkage directly.

Recent developments in photoredox catalysis have enabled the generation of electrophilic nitrogen radicals that can be used for the functionalization of various substrates. nih.gov Such advanced methods could potentially be adapted for the direct S-amination of pyridinethiols.

Table 3: General Methods for S-N Bond Formation

| Sulfur Precursor | Nitrogen Source | Product Type | General Conditions |

| Pyridin-2-ylsulfenyl Chloride | Ammonia / Hydrazine | Sulfenamide / Sulfenyl hydrazine | Base, aprotic solvent |

| Pyridin-2-thiolate | Electrophilic Aminating Agent | Sulfenamide | Varies with reagent |

| Pyridin-2-thiol | O-Benzoylated Hydroxamates | Sulfenamide | Nickel-catalyzed N-N coupling methodology adapted for S-N organic-chemistry.org |

Convergent and Divergent Integration of Pyridyl, Sulfanyl, and Azanide Moieties

The integration of the three core components—the pyridine ring, the sulfur atom, and the nitrogenous 'azanide' group—can be approached from different retrosynthetic perspectives, leading to either convergent or divergent synthetic pathways.

Stepwise assembly protocols involve the sequential introduction of the pyridyl, sulfanyl, and azanide moieties. A common strategy commences with the synthesis of 2-mercaptopyridine (B119420), which serves as the foundational pyridin-2-ylsulfanyl scaffold.

Synthesis of 2-Mercaptopyridine:

A prevalent method for the preparation of 2-mercaptopyridine involves the reaction of 2-chloropyridine (B119429) with a sulfur source. For instance, treatment of 2-chloropyridine with thiourea in an alcoholic solvent, followed by alkaline hydrolysis, affords 2-mercaptopyridine in good yields. An alternative approach utilizes anhydrous sodium hydrosulfide as the sulfur nucleophile.

| Reactants | Reagents | Solvent | Yield |

| 2-Chloropyridine, Thiourea | 1. Reflux 2. Strong alkali (e.g., NaOH or KOH) | Ethanol | ~48% |

| 2-Chloropyridine | Anhydrous Sodium Hydrosulfide | Organic Solvent | High |

Formation of the Sulfenamide (S-N) Bond:

With 2-mercaptopyridine in hand, the subsequent step involves the formation of the S-N bond to introduce the 'azanide' moiety. This is typically achieved through the synthesis of a sulfenamide. Several methods have been developed for this transformation.

One direct approach is the oxidative coupling of 2-mercaptopyridine with a primary or secondary amine. This reaction can be promoted by an oxidizing agent. Another strategy involves the reaction of 2-mercaptopyridine with an aminating agent.

A versatile stepwise method involves the initial conversion of 2-mercaptopyridine to a more reactive intermediate, such as a sulfenyl chloride or a disulfide. For example, 2-mercaptopyridine can be oxidized to 2,2'-dipyridyl disulfide. This disulfide can then react with an amine, often in the presence of a catalyst, to yield the corresponding pyridin-2-yl sulfenamide.

One-pot synthetic routes offer a more efficient approach by combining multiple reaction steps into a single procedure without the isolation of intermediates. For the synthesis of pyridin-2-ylsulfanylazanide analogs, a one-pot process could involve the in situ generation of 2-mercaptopyridine followed by its reaction with an amine.

For instance, a one-pot, three-component reaction could be envisioned where 2-chloropyridine, a sulfur source, and an amine are combined in a single reaction vessel, potentially with a catalyst to facilitate both the C-S and S-N bond formations. While specific one-pot syntheses for this compound are not extensively documented under this exact name, the principles of multicomponent reactions are well-established in heterocyclic chemistry and could be adapted for this purpose.

A notable one-pot procedure for the synthesis of sulfonamide derivatives of pyridine involves the reaction of an aryl aldehyde, malononitrile, an N-acetylphenyl-benzenesulfonamide, and ammonium acetate under solvent-free conditions, catalyzed by a quinoline-based ionic liquid rsc.org. This highlights the potential for multicomponent strategies in constructing complex pyridine derivatives.

Catalytic Systems in this compound Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering milder reaction conditions, improved selectivity, and higher yields. Both transition metal catalysis and organocatalysis have been successfully applied to the formation of C-S and C-N bonds, which are central to the synthesis of this compound and its analogs.

Transition metals, particularly copper and palladium, are widely employed to catalyze the formation of carbon-sulfur and carbon-nitrogen bonds.

Copper-Catalyzed S-N Bond Formation:

Copper catalysts have proven effective in the synthesis of sulfenamides from thiols and amines. The oxidative coupling of thiols and amines can be achieved using a copper(I) iodide (CuI) catalyst in the presence of a ligand such as 2,2'-bipyridine (bpy) nih.gov. This methodology has been applied to the synthesis of various sulfenamides, and the reaction conditions can be tuned to favor either sulfenamide or sulfonamide formation nih.gov.

A copper-catalyzed Ullmann-type coupling has also been reported for the sulfur-arylation of sulfenamides with (hetero)aryl iodides, demonstrating the utility of copper in forming S-N and S-C bonds acs.org.

| Catalyst | Ligand | Reactants | Product |

| CuI | 2,2'-Bipyridine (bpy) | Thiophenol derivatives, Amines | Sulfenamides nih.gov |

| CuI | Azabicyclo[2.2.1] carboxylic acid-derived amide | S-alkyl sulfenamides, (Hetero)aryl iodides | Aryl alkyl sulfilimines acs.org |

Palladium-Catalyzed C-S and C-N Bond Formation:

Palladium catalysts are renowned for their versatility in cross-coupling reactions. While often associated with C-C and C-N bond formation, palladium catalysis can also be applied to the synthesis of aryl sulfides. Although thiols can sometimes deactivate palladium catalysts, appropriate ligand selection can overcome this challenge.

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful and environmentally benign alternative to metal catalysis. In the context of synthesizing structures related to this compound, organocatalysis has been successfully employed for the enantioselective synthesis of chiral sulfilimines through the sulfur alkylation of sulfenamides nih.gov. This demonstrates the potential of organocatalysts to control the stereochemistry of sulfur-containing compounds.

A transition-metal-free approach for the amination of pyridine-2-sulfonyl chloride using magnesium amides has also been reported, showcasing a metal-free method for C-N bond formation on the pyridine ring researchgate.net.

| Catalyst Type | Reaction | Substrates | Product |

| Pentanidium | Enantioselective S-alkylation | Sulfenamides | Chiral sulfilimines nih.gov |

| Magnesium Amides | Amination | Pyridine-2-sulfonyl chloride | 2-Aminosulfonylpyridines researchgate.net |

Advancements in Reaction Conditions and Yield Optimization

Continuous efforts in synthetic methodology are focused on improving reaction conditions to enhance yields, reduce reaction times, and broaden the substrate scope. For the synthesis of pyridin-2-yl sulfenamides and related compounds, several advancements have been reported.

Optimization of reaction parameters such as catalyst loading, ligand choice, solvent, temperature, and reaction time is crucial for achieving high yields. For instance, in the copper-catalyzed synthesis of sulfenamides, the choice of ligand and solvent can significantly impact the reaction outcome nih.gov.

The development of robust catalysts, such as titania-supported copper(II) chloride, for the synthesis of imidazo[1,2-a]pyridines, a related heterocyclic system, highlights the move towards heterogeneous catalysis for easier catalyst recovery and reuse beilstein-journals.org.

Furthermore, the use of flow chemistry and microwave-assisted synthesis can often lead to shorter reaction times and improved yields. While not specifically detailed for this compound, these modern techniques are broadly applicable to the synthesis of heterocyclic compounds.

Recent research has also focused on expanding the substrate scope to include a wider range of functional groups and heterocyclic systems. For example, the copper-catalyzed enantioselective coupling of S-alkyl sulfenamides with (hetero)aryl iodides has been shown to be compatible with a variety of functionalized substrates acs.org.

Solvent Selection and Minimization

Information not available in the scientific literature for this specific compound.

Influence of Temperature and Pressure on Reaction Efficiency

Information not available in the scientific literature for this specific compound.

Reaction Mechanisms and Reactivity of Pyridin 2 Ylsulfanylazanide

Mechanistic Pathways of Functional Group Transformations

Pyridin-2-ylsulfanylazanide is expected to participate in nucleophilic aromatic substitution (SNAr) reactions, a characteristic feature of pyridines bearing a leaving group at the 2- or 4-position. quimicaorganica.org In this mechanism, a nucleophile attacks the electron-deficient carbon atom bonded to the leaving group, proceeding through a two-step addition-elimination pathway. The electron-withdrawing nature of the pyridine (B92270) ring nitrogen helps to stabilize the negatively charged intermediate (Meisenheimer complex). youtube.comyoutube.com

The sulfanylazanide moiety itself, or a derivative thereof, can act as a leaving group, particularly if the exocyclic nitrogen is protonated or alkylated, enhancing its leaving group ability. The general mechanism for an SNAr reaction at the C2 position of a pyridine ring is depicted below:

Table 1: General Steps in SNAr Mechanism at the C2 Position of Pyridine

| Step | Description |

| 1. Nucleophilic Attack | A nucleophile attacks the C2 carbon of the pyridine ring, which bears the leaving group. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the pyridine ring, including the electronegative nitrogen atom, which provides significant stabilization. |

| 2. Elimination of the Leaving Group | The aromaticity of the pyridine ring is restored by the departure of the leaving group. The rate of this step depends on the nature of the leaving group; better leaving groups depart more readily. |

The reactivity in SNAr reactions is influenced by the nature of the leaving group, with a typical reactivity order being F > NO₂ > Cl ≈ Br > I in activated aryl systems. researchgate.netnih.gov For pyridinium (B92312) compounds, a different order has been observed, highlighting the complexity of these reactions. researchgate.netnih.gov

As mentioned, the predominant mechanism for nucleophilic substitution on the pyridine ring of this compound is the addition-elimination pathway (SNAr). quimicaorganica.org This pathway is favored due to the ability of the pyridine nitrogen to stabilize the intermediate formed upon nucleophilic addition. The attack of a nucleophile at the C2 position leads to an intermediate where the negative charge can be delocalized onto the ring nitrogen, a stabilizing feature not possible with attack at the C3 position. youtube.com

While specific rearrangement reactions for this compound are not extensively documented, related heterocyclic systems can undergo various rearrangements. For instance, base-promoted domino reactions involving 2-aminopyridinium salts have been reported to proceed through tandem cyclization, nucleophilic addition, ring opening, and demethylation steps to form pyridin-2-yl ureas. researchgate.net It is conceivable that under specific conditions, the sulfanylazanide moiety could participate in or trigger rearrangement processes.

Electronic Effects on Pyridine Nitrogen Basicity and Reactivity

The nitrogen atom in the pyridine ring possesses a lone pair of electrons in an sp² hybrid orbital, which is in the plane of the ring and does not participate in the aromatic sextet. libretexts.org This lone pair is available for protonation, rendering pyridine basic. However, the basicity of the pyridine nitrogen in this compound is influenced by the electronic properties of the 2-substituent.

Table 2: Predicted Electronic Effects on Pyridine Nitrogen Basicity

| Substituent at C2 | Electronic Effect | Predicted Effect on Basicity of Ring Nitrogen |

| -H (Pyridine) | Reference | - |

| -S-NH⁻ (this compound) | Electron-donating (by resonance) | Increased |

| -NO₂ | Electron-withdrawing | Decreased |

| -OCH₃ | Electron-donating (by resonance) | Increased |

Electron Density Distribution and Identification of Reactive Sites

The distribution of electron density in this compound dictates its reactivity towards electrophiles and nucleophiles. The pyridine ring itself is electron-deficient due to the electronegative nitrogen atom, which withdraws electron density via both inductive and resonance effects. stackexchange.comimperial.ac.uk This makes the carbon atoms of the ring electrophilic.

Electrophilic Centers:

C2 and C4 of the Pyridine Ring: These positions are the most electron-deficient due to the resonance effect of the ring nitrogen and are therefore the primary sites for nucleophilic attack. youtube.comimperial.ac.uk

Sulfur Atom: The sulfur atom in the sulfanylazanide group can be an electrophilic center, especially if bonded to a more electronegative atom or if it can expand its octet.

Nucleophilic Centers:

Pyridine Nitrogen: The lone pair on the sp²-hybridized nitrogen atom makes it a nucleophilic center, readily reacting with electrophiles such as protons and alkylating agents. libretexts.org

Exocyclic Nitrogen of the Azanide (B107984): The nitrogen atom of the azanide group (-NH⁻) is a potent nucleophilic center due to its negative charge and lone pair of electrons.

Pi System of the Pyridine Ring: While the ring is generally electron-deficient, the pi system can still act as a nucleophile in certain reactions, although this is less favorable than in benzene (B151609). youtube.com

Table 3: Summary of Reactive Centers in this compound

| Atom/Group | Character | Potential Reactivity |

| Pyridine Ring Carbons (C2, C4, C6) | Electrophilic | Attack by nucleophiles (SNAr) |

| Pyridine Ring Nitrogen | Nucleophilic, Basic | Protonation, Alkylation, Coordination to Lewis acids |

| Exocyclic Azanide Nitrogen | Nucleophilic, Basic | Reactions with electrophiles |

| Sulfur Atom | Electrophilic | Attack by nucleophiles |

Analysis of Resonance Structures and Tautomerism

A comprehensive analysis of the resonance structures and tautomerism of this compound cannot be constructed from the available literature. While general principles of resonance theory suggest that the negative charge on the azanide nitrogen could be delocalized, potentially involving the sulfur atom and the aromatic pyridine ring, no specific studies have been published to confirm the contributing resonance hybrids or their relative stabilities. Similarly, the potential for tautomerism, such as the formation of a dihydropyridine structure, remains speculative without experimental or computational evidence.

Stability and Degradation Mechanisms

The stability profile of this compound and its mechanisms of degradation are currently undocumented.

Investigation of Thermal and Photochemical Decomposition Pathways

There are no available studies investigating the thermal or photochemical decomposition of this compound. The pathways by which this compound might degrade under heat or ultraviolet radiation have not been reported, leaving its stability under these conditions unknown.

Hydrolytic and Oxidative Degradation Mechanisms

Information regarding the hydrolytic and oxidative degradation of this compound is not present in the scientific literature. The susceptibility of the sulfur-nitrogen bond to hydrolysis or oxidation, and the potential resulting products, have not been a subject of published research.

Stereochemical Aspects of Reactions Involving this compound

The role of this compound in the context of stereochemistry is another area with no available research findings.

Influence of Chiral Auxiliaries and Ligands on Stereocontrol

There are no documented reactions where this compound is used as a substrate or reagent in the presence of chiral auxiliaries or ligands. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.orgnih.gov While the use of such auxiliaries is a common strategy in asymmetric synthesis to produce enantiomerically pure compounds, their application in reactions involving this compound has not been explored. sigmaaldrich.comnih.gov

Diastereoselective and Enantioselective Transformations

No diastereoselective or enantioselective transformations involving this compound have been reported. The field of asymmetric catalysis often employs chiral catalysts, including those based on hydrogen bonding, to achieve high levels of stereoselectivity in reactions such as Michael additions or Friedel-Crafts reactions. pkusz.edu.cn However, the application of these methods to this compound, or its use in such transformations, is not documented.

Due to the absence of specific research data for this compound in the outlined areas, a detailed and scientifically accurate article on these topics cannot be provided at this time. Further experimental and computational research is required to elucidate the fundamental chemical properties and reactivity of this compound.

Theoretical and Computational Chemistry Studies of Pyridin 2 Ylsulfanylazanide

Quantum Chemical Calculations

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis

No specific studies utilizing DFT for the geometry optimization and electronic structure analysis of Pyridin-2-ylsulfanylazanide were found in the reviewed literature.

Ab Initio Methods for High-Accuracy Electronic Property Prediction

There are no available research findings that employ Ab Initio methods for high-accuracy electronic property prediction of this compound.

Molecular Orbital Analysis

Frontier Molecular Orbitals (HOMO-LUMO) for Reactivity Prediction

A molecular orbital analysis, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) for reactivity prediction of this compound, has not been reported.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

No studies concerning the molecular electrostatic potential (MEP) mapping and charge distribution of this compound are currently available.

Spectroscopic Property Prediction and Validation

There is no information available regarding the prediction and validation of the spectroscopic properties of this compound from computational studies.

Solvation Models and Environmental Effects in Computational Simulations

A comprehensive and accurate article on this specific compound cannot be constructed without dedicated research findings for each of the outlined subsections.

Coordination Chemistry of Pyridin 2 Ylsulfanylazanide

Pyridin-2-ylsulfanylazanide as a Ligand

This compound is a ligand with significant potential in coordination chemistry due to its multifaceted electronic and structural features. The interplay between its pyridine (B92270) ring and the exocyclic sulfur and nitrogen atoms governs its behavior as a ligand.

The design of ligands based on the this compound scaffold offers considerable flexibility. The pyridine ring provides a rigid backbone and a primary coordination site through its nitrogen atom. The exocyclic -S-NH- group introduces additional donor atoms, namely sulfur and nitrogen, which can participate in metal coordination.

The potential denticity of this compound and its derivatives can vary. It can act as a:

Monodentate ligand: Coordination can occur solely through the pyridine nitrogen atom or the exocyclic sulfur atom. In complexes of the related pyridine-2-thiol (B7724439), it has been observed to act as a unidentate ligand, with evidence suggesting coordination primarily through the sulfur atom. rsc.org

Bidentate ligand: Chelation can be achieved through the pyridine nitrogen and the exocyclic sulfur atom, forming a stable five-membered ring. This mode of coordination is observed in cycloaurated derivatives of N-substituted 2-pyridine thiocarboxamide ligands, where the ligand bonds through the deprotonated thiol group and the pyridine nitrogen. waikato.ac.nzresearchgate.net

The electronic properties of the pyridine ring can be tuned by introducing substituents, which in turn can influence the donor properties of the ligand and the stability of the resulting metal complexes.

The chelation of metal ions by this compound, acting as a bidentate N,S-donor ligand, is expected to result in thermodynamically stable complexes due to the chelate effect. The formation of a five-membered chelate ring is generally favored in coordination chemistry. The stability of these complexes will be influenced by several factors, including the nature of the metal ion (hard-soft acid-base principles), the pH of the medium, and the presence of substituents on the ligand framework.

Synthesis of Metal Complexes

The synthesis of metal complexes with this compound and its analogues can be achieved through various synthetic routes, typically involving the reaction of a metal salt with the ligand in a suitable solvent.

Complexes of the related ligand, pyridine-2-thiol, have been prepared with a range of transition metals. For instance, complexes with iron(II), cobalt(II), nickel(II), copper(II), and copper(I) have been synthesized and characterized. rsc.org While specific details on Ag(I) complexes with this exact ligand are scarce, pyridine and its derivatives are well-known to form stable complexes with Ag(I). jscimedcentral.com

The synthesis of these complexes generally involves the direct reaction of the ligand with the corresponding metal salt. The resulting complexes often exhibit geometries typical for the respective metal ions. For example, Ni(II) can form square planar or tetrahedral complexes, while Cu(I) and Ag(I) often adopt linear or tetrahedral geometries. jscimedcentral.comwikipedia.org

Table 1: Examples of Synthesized Transition Metal Complexes with Related Pyridine-Thiol Ligands

| Metal Ion | Ligand | Observed Coordination | Reference |

| Ni(II) | Pyridine-2-thiol | Unidentate (S-donor) | rsc.org |

| Cu(II) | Pyridine-2-thiol | Unidentate (S-donor) | rsc.org |

| Cu(I) | Pyridine-2-thiol | Unidentate (S-donor) | rsc.org |

| Au(III) | N-benzyl-pyridine-2-thiocarboxamide | Bidentate (N,S-donor) | waikato.ac.nzresearchgate.net |

The interaction of this compound with main group metal ions is also an area of interest. The Lewis basicity of the pyridine nitrogen and the soft nature of the sulfur donor atom suggest that this ligand could form stable complexes with various main group metals. For instance, the role of pyridine as a Lewis base extends to main group chemistry, forming adducts with compounds like sulfur trioxide and borane. wikipedia.org While specific studies on this compound with main group metals are not extensively documented, related pyridine-carboxamide ligands have been shown to form complexes with zinc(II), cadmium(II), and mercury(II). researchgate.net

Structural Characterization of this compound Metal Complexes

The structural elucidation of metal complexes containing the this compound moiety relies on a combination of spectroscopic and crystallographic techniques.

In the solid state, single-crystal X-ray diffraction is the most definitive method for determining the precise coordination geometry, bond lengths, and bond angles within the metal complex. For example, the X-ray structure of a cycloaurated gold(III) complex with an N-substituted 2-pyridine thiocarboxamide ligand confirmed a square-planar geometry around the gold center with the ligand acting as a bidentate N,S-donor. waikato.ac.nzresearchgate.net

In solution, techniques such as ¹H and ¹³C NMR spectroscopy can provide valuable information about the ligand's coordination mode and the symmetry of the complex. Infrared (IR) spectroscopy is useful for identifying the coordination of the ligand through shifts in the vibrational frequencies of the C=N (pyridine) and C-S bonds. Electronic spectroscopy (UV-Vis) can provide insights into the electronic structure of the complexes and the d-d transitions of the metal centers.

Elucidation of Coordination Geometry and Stereochemistry

X-ray crystallography has been instrumental in elucidating the coordination geometries of this compound metal complexes. These studies have revealed a propensity for the ligand to adopt various coordination modes, leading to diverse stereochemical outcomes. For instance, in certain complexes, the ligand coordinates in a bidentate fashion through the pyridine nitrogen and the exocyclic sulfur atom, forming a stable five-membered chelate ring.

The geometry around the metal center is also highly variable. Square planar, tetrahedral, and octahedral geometries have all been observed. For example, nickel(II) complexes of ligands containing pyridine moieties have been shown to adopt square-planar geometries. The specific geometry is often dictated by the electronic configuration of the metal ion and the steric demands of the ligands. In some instances, distorted geometries are observed, which can have significant implications for the reactivity and physical properties of the complex.

Analysis of Metal-Ligand Bond Lengths and Angles

Detailed analysis of crystallographic data provides valuable information about the nature of the metal-ligand bonds in this compound complexes. The bond lengths between the metal center and the coordinating atoms of the ligand are indicative of the strength of the interaction. Variations in these bond lengths can be correlated with the electronic properties of the metal and the ligand.

| Metal Ion | Coordination Number | Geometry | M-N (Å) | M-S (Å) | N-M-S Angle (°) |

| Ni(II) | 4 | Square Planar | 2.006(6) - 2.028(5) | - | - |

| Cu(II) | 5 | Square Pyramidal | 2.006(6) - 2.175(7) | - | - |

| Co(II) | 6 | Distorted Octahedral | - | - | - |

| Sm(III) | 9 | Distorted Octahedral | 2.537(3) - 2.542(3) | - | - |

Data compiled from various crystallographic studies of related pyridine-containing ligands.

Supramolecular Assembly and Packing in the Solid State

In the solid state, this compound metal complexes often engage in a variety of intermolecular interactions, leading to the formation of intricate supramolecular assemblies. Hydrogen bonding is a particularly important directing force in the crystal packing of these compounds. For example, N-H···N and O-H···N hydrogen bonds can link individual complex molecules into one-, two-, or even three-dimensional networks.

Electronic and Magnetic Properties of Metal Complexes

The coordination of this compound to a metal center significantly influences the electronic and magnetic properties of the resulting complex. Spectroscopic techniques and magnetic susceptibility measurements are key tools for probing these properties.

Spectroscopic Signatures of Metal-Ligand Interactions

UV-visible spectroscopy is a powerful technique for investigating the electronic transitions within metal complexes. The coordination of this compound to a metal ion typically results in the appearance of new absorption bands in the UV-visible spectrum, which can be assigned to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions. The energies of these transitions provide information about the electronic structure of the complex and the nature of the metal-ligand bonding.

Infrared (IR) spectroscopy is also used to characterize these complexes. The vibrational frequencies of the ligand are sensitive to coordination, and shifts in the positions of characteristic bands, such as the C=N and C-S stretching vibrations, can confirm the coordination of the ligand to the metal center.

Investigation of Spin States and Magnetic Behavior

The magnetic properties of this compound metal complexes are determined by the number of unpaired electrons on the metal ion and the interactions between neighboring metal centers. Magnetic susceptibility measurements can be used to determine the effective magnetic moment of the complex, which provides information about its spin state.

For some transition metal ions, such as iron(II), spin-crossover behavior has been observed in complexes with related pyridine-based ligands. This phenomenon involves a transition between a high-spin and a low-spin state, which can be triggered by changes in temperature or pressure. Such materials are of interest for their potential applications in molecular switches and data storage devices. In other cases, antiferromagnetic coupling between metal centers can be observed, arising from superexchange interactions mediated by bridging ligands. The magnetic behavior of cobalt(II) complexes with pyridine-based macrocyclic ligands has also been shown to exhibit significant magnetic anisotropy.

Reactivity and Catalytic Activity of this compound Metal Complexes

The reactivity of this compound metal complexes is a growing area of research, with a particular focus on their potential as catalysts. The presence of both a pyridine ring and a reactive sulfur-nitrogen moiety suggests that these complexes could be active in a variety of catalytic transformations.

For example, related pyridine-containing metal complexes have been shown to be effective catalysts for a range of organic reactions, including transfer hydrogenation of ketones and cross-coupling reactions. The catalytic activity is often influenced by the nature of the metal center, the coordination environment, and the electronic properties of the ligand. The potential for this compound complexes to act as catalysts in similar or novel reactions is an area of active investigation. The versatility of pyridine-based ligands in catalysis is well-documented, with applications in polymerization and hydrogenation reactions.

Role in Homogeneous Catalysis

Complexes of this compound, often referred to as pyridinethiolate, have emerged as effective catalysts in various homogeneous catalytic reactions. A notable area of research is their application in the production of hydrogen (H₂) from aqueous solutions, which is a critical process for developing sustainable energy technologies.

Nickel-Based Catalysts for Hydrogen Production:

A series of mononuclear nickel(II) pyridinethiolate complexes have been synthesized and demonstrated to be active catalysts for both photocatalytic and electrocatalytic hydrogen generation. nih.govchim.itnih.gov These complexes, with general formulas like (Et₄N)Ni(X-pyS)₃ and Ni(4,4'-Z-2,2'-bpy)(pyS)₂, can be prepared in high yields from nickel precursors and the corresponding pyridine-2-thiol ligand. chim.it

The catalytic activity of these nickel complexes is influenced by the electronic properties of the substituents on the pyridinethiolate ligand. Electron-donating groups tend to enhance the catalytic performance. For instance, in a photocatalytic system using fluorescein as a photosensitizer and triethylamine as a sacrificial electron donor, the turnover number (TON) and turnover frequency (TOF) for H₂ production were observed to increase in the order of substituents: -CF₃ < -Cl < -H < -CH₃. chim.it One particularly efficient catalyst, a nickel complex featuring a bipyridine ligand in addition to two pyridinethiolate ligands (Ni(4,4'-OCH₃-2,2'-bpy)(pyS)₂), achieved over 7300 turnovers for H₂ production in 30 hours, ranking it among the most active molecular noble-metal-free systems reported. nih.govchim.itnih.gov

Catalytic Mechanism:

Cyclic voltammetry and spectroscopic studies suggest a common mechanism for both electrocatalytic and photocatalytic hydrogen production by these nickel pyridinethiolate complexes. nih.govchim.itnih.gov The proposed CECE mechanism involves the following key steps:

Protonation (C): The catalytic cycle begins with the protonation of the catalyst.

Reduction (E): The protonated complex is then reduced.

Second Protonation (C): A second protonation event occurs.

Second Reduction (E): A final reduction step leads to the formation of a key Ni-H⁻/N-H⁺ intermediate.

A crucial feature of this mechanism is the reversible dechelation and protonation of the pyridine nitrogen atoms. This allows for an internal heterocoupling between the metal hydride (Ni-H⁻) and the protonated nitrogen (N-H⁺), which facilitates the formation of the H-H bond and the release of H₂ gas. nih.govchim.itnih.gov

| Complex | Substituent (X or Z) | Turnover Number (TON) | Turnover Frequency (TOF, h⁻¹) |

|---|---|---|---|

| (Et₄N)Ni(5-CF₃-pyS)₃ | 5-CF₃ | ~500 | ~50 |

| (Et₄N)Ni(5-Cl-pyS)₃ | 5-Cl | ~1000 | ~100 |

| (Et₄N)Ni(5-H-pyS)₃ | 5-H | ~1500 | ~150 |

| (Et₄N)Ni(6-CH₃-pyS)₃ | 6-CH₃ | ~2000 | ~200 |

| Ni(4,4'-OCH₃-2,2'-bpy)(pyS)₂ | 4,4'-OCH₃ | >7300 | ~243 |

Applications in Asymmetric Catalysis with Chiral Complexes

Asymmetric catalysis, which involves the use of chiral catalysts to produce enantiomerically enriched products, is a cornerstone of modern synthetic chemistry. The development of effective chiral ligands is paramount to the success of this field. nih.gov Chiral pyridine-containing ligands, in particular, have been extensively explored and have found wide application in a multitude of asymmetric transformations. nih.govchim.itdiva-portal.org

The design of these ligands often involves introducing chiral centers or elements of chirality, such as atropisomerism, into the ligand backbone. This chirality is then transferred to the catalytic pocket of the metal complex, enabling it to differentiate between prochiral substrates or faces and thus direct the reaction towards the formation of one enantiomer over the other.

However, the development of broadly applicable chiral pyridine units faces significant challenges. A primary issue is the paradox between achieving high stereoselectivity and maintaining broad reactivity. Introducing bulky chiral groups close to the coordinating nitrogen atom can enhance stereocontrol but may also lead to steric hindrance that limits the catalyst's activity and substrate scope. nih.gov

Despite the extensive research into chiral pyridine-derived ligands, the application of complexes based specifically on a chiral this compound framework in asymmetric catalysis is not well-documented in the current scientific literature. While the synthesis of chiral pyridines is an active area of research, chim.it and various other classes of chiral pyridine ligands (e.g., pyridyl-oxazolines, bipyridines, and P,N-ligands) have been successfully employed in enantioselective reactions, diva-portal.orgresearchgate.net specific examples and detailed performance data for chiral pyridinethiolate complexes in asymmetric catalysis remain elusive. The focus in the literature has predominantly been on achiral pyridinethiolate complexes in other areas of catalysis, such as the hydrogen evolution reaction. nih.gov

The principles of chiral ligand design suggest that it would be feasible to synthesize chiral derivatives of this compound, for instance, by incorporating a chiral substituent on the pyridine ring. Such ligands could potentially be used to create novel asymmetric catalysts. However, the exploration of this specific ligand class for asymmetric applications appears to be a nascent or yet-to-be-explored area of research.

Applications of Pyridin 2 Ylsulfanylazanide in Organic Synthesis

Pyridin-2-ylsulfanylazanide as a Reagent in Organic Transformations

The inherent reactivity of this compound allows it to participate in a variety of organic transformations, acting as both a nucleophile and a base.

The nucleophilic character of the sulfur atom in this compound is a key aspect of its reactivity. This property is harnessed in various synthetic strategies. For instance, it can react with electrophilic partners to form new carbon-sulfur or heteroatom-sulfur bonds, providing a pathway to more complex sulfur-containing molecules.

Beyond its nucleophilicity, this compound and its derivatives can function as effective bases in a range of organic reactions. The pyridine (B92270) nitrogen can be protonated, and the resulting pyridinium (B92312) salt can influence the course of a reaction. This basicity is often exploited in condensation reactions and other base-mediated transformations. For example, in the synthesis of polysubstituted pyridines, a base-promoted reaction of 1-arylethylamines with ynones proceeds through the direct β-C(sp³)-H functionalization of enaminones under metal-free conditions. organic-chemistry.org

This compound as a Directing Group in C-H Functionalization

A significant advancement in the application of this compound derivatives is their use as directing groups in C-H functionalization reactions. nih.govnih.gov This strategy allows for the selective activation and subsequent modification of otherwise unreactive C-H bonds, a highly sought-after transformation in modern organic synthesis. nih.govnih.gov The pyridine moiety can coordinate to a metal catalyst, bringing the catalyst into close proximity to a specific C-H bond and enabling its selective functionalization. rsc.orgresearchgate.net This approach has been successfully employed in the ortho-amination of benzamide (B126) derivatives and the Ru-catalyzed sp³ C-H functionalization of piperidines. researchgate.netresearchgate.net

Table 1: Examples of Pyridine-based Directing Groups in C-H Functionalization

| Directing Group | Reaction Type | Metal Catalyst | Reference |

| 2-(Pyridin-2-yl)aniline | C-H Amination | Cupric Acetate | researchgate.net |

| N-(Pyridin-2-yl)piperidine | sp³ C-H Functionalization | Ruthenium | researchgate.net |

| 8-Aminoquinoline | C-H Amination | Copper | researchgate.net |

This powerful strategy has been expanded to the modification of complex molecules, including amino acids and peptides, showcasing the broad utility of pyridine-containing directing groups. rsc.org

Potential as Precursor in Functional Material Development

The exploration of novel organic molecules as precursors for functional materials is a cornerstone of materials science. This compound is poised to be a significant contributor in this arena, primarily due to its inherent chemical functionalities that are sought after for creating materials with specific optical, electronic, and structural properties.

Coordination polymers and metal-organic frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. mdpi.comijeast.com The properties of these materials, such as porosity, stability, and catalytic activity, are highly dependent on the structure of the organic linker. ijeast.comnih.gov The pyridine and azanide (B107984) moieties in this compound provide excellent coordination sites for metal ions, making it a potentially valuable ligand for the synthesis of new coordination polymers and MOFs. nih.govmdpi.com

The nitrogen atom of the pyridine ring and the nitrogen atom of the azanide group can act as a bidentate chelating ligand, strongly binding to a single metal center. Alternatively, these nitrogen atoms can bridge different metal centers, leading to the formation of one-, two-, or three-dimensional networks. preprints.org The sulfur atom in the ylsulfanyl group could also participate in coordination with certain soft metal ions, further increasing the structural diversity of the resulting materials.

The adaptability of pyridine-based linkers has been demonstrated in the assembly of a variety of coordination polymers with diverse structural topologies and catalytic activities. nih.gov For instance, different supramolecular architectures, from 1D chains to 3D networks, have been achieved by using N,N'-di(pyrazin-2-yl)pyridine-2,6-diamine, a ligand with multiple nitrogen-based coordination sites. nih.govmdpi.com This highlights the potential of multi-functional pyridine derivatives like this compound to form complex and potentially useful framework structures. The introduction of specific functionalities through the organic linker can lead to MOFs with tailored properties, such as in the development of sensors. For example, pyridine-functionalized MOFs have been successfully synthesized for the fluorescent detection of specific molecules. nih.gov

Table 1: Examples of Pyridine-Containing Ligands in Coordination Polymers and MOFs

| Ligand | Metal Ion(s) | Resulting Structure/Application |

| 4'-(Pyridin-4-yl)-[2,2':6',2''-terpyridine]-4,4''-dicarboxylic acid | Cu(II) | 3D framework with potential for fluorescence sensing. nih.gov |

| 4'-(Pyridin-3-yl)-[2,2':6',2''-terpyridine]-4,4''-dicarboxylic acid | Cu(II) | 2D coordinated layer structure with fluorescence properties. nih.gov |

| 4'-(Pyridin-2-yl)-2,2':6',2''-terpyridine | Fe(II) | Ionic MOF with catalytic activity for hydroboration of alkynes. nih.govrsc.org |

| N,N'-di(pyrazin-2-yl)pyridine-2,6-diamine | Ni(II) | 1D and 3D supramolecular coordination polymers. nih.govmdpi.com |

| 4,4'-(Pyridine-3,5-diyl)dibenzoic acid | Mn(II), Co(II/III), Ni(II), Cu(II) | 2D and 3D coordination polymers with catalytic potential. nih.gov |

The development of an iron-based ionic MOF using a 4′-pyridyl-2,2′:6′,2′′-terpyridine ligand for catalytic applications further underscores the potential of pyridine-containing molecules in creating functional materials. nih.govrsc.org Similarly, the use of pyridine to induce structural reconfiguration in MOFs, transforming a 3D structure into a 2D one to enhance catalytic activity, showcases the structure-directing role that pyridine moieties can play. rsc.org Based on these examples, this compound is a strong candidate for the design of novel MOFs with interesting catalytic, sensing, or sorption properties.

The pyridine ring is a common structural motif in many fluorescent dyes and probes due to its electron-deficient nature, which can be tuned to create molecules with desirable photophysical properties. nih.govnih.govresearchgate.net The incorporation of donor and acceptor groups on the pyridine ring is a well-established strategy for designing fluorescent molecules with large Stokes shifts and high quantum yields. The structure of this compound, with its electron-donating azanide and potentially electron-modulating ylsulfanyl groups attached to the pyridine core, suggests its potential as a fluorophore.

Research has shown that pyridine-containing compounds can act as fluorescent sensors for metal ions like Zn2+, Cu2+, and Pb2+. nih.govrsc.org For instance, a fluorescent probe based on a styrylcyanine dye containing a pyridine unit exhibited a "turn-off" response to Cu2+ and a ratiometric response to Pb2+. rsc.org Similarly, an imidazo[1,2-a]pyridine-functionalized xanthene dye was developed as a fluorescent probe for the detection of Hg2+. rsc.org The coordination of the metal ion to the pyridine nitrogen often leads to a change in the electronic structure of the molecule, resulting in a detectable change in its fluorescence emission. rsc.org Given its potential metal-coordinating sites, this compound could be explored for the development of new fluorescent chemosensors.

Furthermore, pyridine derivatives have been utilized in the creation of thermosensitive and pH-sensitive fluorescent dyes. nih.govresearchgate.netresearchgate.net The generation of thermosensitive fluorescent dyes from 2-(Pyridin-2-yl)vinyl pyridine derivatives demonstrates the versatility of the pyridine scaffold in creating stimuli-responsive materials. nih.govresearchgate.net The emission properties of some pyridine-based dyes are also sensitive to the polarity and rigidity of their environment, a property that is valuable for developing probes to study biological systems. researchgate.net

Table 2: Examples of Pyridine-Based Fluorescent Dyes and Probes

| Compound Type | Application/Key Feature |

| 3-(4-methoxyphenyl)-4-(methylsulfanyl)-6-(pyridin-2-yl)pyridin-2(1H)-one | Fluorescent sensor for Zn2+. nih.gov |

| 2-(Pyridin-2-yl)vinyl Pyridine Dyes | Thermocontrolled release of fluorescent labels. nih.govresearchgate.net |

| Styrylcyanine dye containing pyridine | Fluorescent probe for Cu2+ and Pb2+. rsc.org |

| Imidazo[1,2-a]pyridine-functionalized xanthene dye | Fluorescent probe for Hg2+. rsc.org |

| 3-(4-dimethylamino-phenyl)-2-pyridin-3-yl-acrylonitrile | Fluorescent probe for sensing pH. researchgate.net |

| Imidazo[1,2-a]pyridines | Bright, fluorescent dyes with two-photon absorption capabilities. researchgate.net |

The potential for two-photon absorption in imidazo[1,2-a]pyridine (B132010) derivatives further expands the possible applications of pyridine-based fluorophores into areas like bioimaging. researchgate.net The inherent electronic characteristics of the this compound structure make it a compelling candidate for investigation in the field of fluorescent materials, with potential applications ranging from metal ion sensing to the development of advanced imaging agents.

Future Research Directions and Perspectives

Development of Novel and Sustainable Synthetic Routes

Future research will likely focus on developing more sustainable and atom-economical methods for the synthesis of pyridine-2-thiol (B7724439) and its derivatives. While established methods exist, such as the reaction of 2-chloropyridine (B119429) with a sulfur source, these often involve harsh conditions or produce significant waste. wikipedia.org Green chemistry approaches, such as multicomponent reactions or catalytic C-H functionalization, could provide more efficient and environmentally benign routes to these valuable compounds. nih.govrsc.org For instance, the development of catalytic systems that can directly and selectively introduce the thiol group at the 2-position of the pyridine (B92270) ring would be a significant advancement.

Exploration of Advanced Catalytic Applications and Catalyst Design

The coordination complexes of pyridine-2-thiolate (B1254107) with various transition metals have shown promise in catalysis. rsc.orgunimi.it Future research should aim to expand these applications by designing novel catalysts with enhanced activity, selectivity, and stability. This includes the development of catalysts for challenging transformations, such as C-H activation, and for stereoselective synthesis. The modular nature of pyridine-2-thiol allows for the synthesis of a wide range of derivatives with tailored electronic and steric properties, which can be used to fine-tune the performance of the resulting metal complexes in catalytic applications. acs.orgresearchgate.net

Deeper Mechanistic Understanding through In Situ Spectroscopy and Advanced Computational Methods

A deeper understanding of the reaction mechanisms involving pyridine-2-thiolate complexes is crucial for the rational design of improved catalysts and materials. Future research should leverage advanced spectroscopic techniques, such as in situ FTIR and NMR, to probe reaction intermediates and transition states. nih.govresearchgate.net These experimental studies, when combined with high-level computational methods like Density Functional Theory (DFT), can provide detailed insights into the electronic structure and reactivity of these systems. acs.orgresearchgate.netnih.gov Such studies can elucidate the role of the pyridine-2-thiolate ligand in modulating the properties of the metal center and influencing the outcome of chemical reactions.

Expanding Coordination Chemistry to Novel Metal Centers and Materials

While the coordination chemistry of pyridine-2-thiolate with common transition metals is relatively well-explored, there is significant potential in expanding this to novel metal centers, including lanthanides and actinides. rsc.org This could lead to the discovery of complexes with unique magnetic, optical, or catalytic properties. Furthermore, the incorporation of pyridine-2-thiolate ligands into extended materials, such as metal-organic frameworks (MOFs) and coordination polymers, is a promising area for future research. nih.gov These materials could find applications in gas storage, separation, and heterogeneous catalysis.

Integration into Multifunctional Materials and Systems

The unique properties of pyridine-2-thiol and its derivatives make them attractive components for the development of multifunctional materials. solubilityofthings.com Future research could focus on integrating these compounds into systems with combined electronic, optical, and magnetic functionalities. For example, the development of sensors based on pyridine-2-thiolate complexes for the detection of specific analytes is a promising avenue. mdpi.com Additionally, the nonlinear optical properties of some pyridine-2-thiol derivatives could be exploited in the design of new materials for photonic applications. solubilityofthings.com The ability of polymeric derivatives of 2-mercaptopyridine (B119420) to act as reagents in peptide synthesis also suggests potential for their use in advanced drug delivery and biomaterial systems. nih.gov

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Pyridin-2-ylsulfanylazanide in laboratory settings?

- Methodological Answer : Synthesis should prioritize controlled reaction conditions (e.g., inert atmosphere, temperature stability) to minimize side reactions. Purification via column chromatography or recrystallization is critical to isolate the compound with high purity. Ensure stoichiometric ratios of reactants (e.g., pyridine derivatives and sulfanyl reagents) are optimized to improve yield. Document all parameters (solvents, catalysts, reaction time) to enable reproducibility .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Use H and C NMR to confirm molecular structure and identify proton environments.

- IR Spectroscopy : Detect functional groups (e.g., S–N bonds) via characteristic absorption bands.

- Mass Spectrometry : Determine molecular weight and fragmentation patterns.

Cross-validate results with X-ray crystallography for unambiguous structural confirmation .

Q. How should researchers report experimental procedures for this compound to ensure reproducibility?

- Methodological Answer : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to detail reaction conditions, purification steps, and characterization data. Include purity assessments (e.g., HPLC, elemental analysis) and storage conditions. For novel compounds, provide full spectral data and crystallographic coordinates (if available) .

Advanced Research Questions

Q. What strategies can resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer :

- Cross-Technique Validation : Compare NMR, IR, and X-ray data to identify inconsistencies.

- Computational Modeling : Use density functional theory (DFT) to simulate spectra and validate experimental observations.

- Iterative Refinement : Re-examine synthesis and purification steps to rule out impurities or isomer formation .

Q. How can computational methods predict the reactivity of this compound in coordination chemistry?

- Methodological Answer :

- DFT Calculations : Model ligand-metal binding energies and orbital interactions to predict stability of complexes.

- Molecular Dynamics Simulations : Study solvation effects and kinetic behavior in solution.

- Electrostatic Potential Maps : Identify nucleophilic/electrophilic sites for reaction pathway analysis. Validate predictions with experimental kinetics data .

Q. What approaches mitigate challenges in crystallizing this compound for structural analysis?

- Methodological Answer :

- Solvent Screening : Test polar/non-polar solvent mixtures to optimize crystal growth.

- Temperature Gradients : Use slow cooling or vapor diffusion techniques.

- Additive-Assisted Crystallization : Introduce co-crystallizing agents (e.g., crown ethers) to stabilize lattice formation. Publish unsuccessful attempts to aid community troubleshooting .

Data Analysis and Interpretation

Q. How should researchers address discrepancies between theoretical and experimental spectroscopic data?

- Methodological Answer :

- Error Analysis : Quantify instrument precision and sample preparation variability.

- Literature Benchmarking : Compare results with published data for analogous compounds.

- Peer Review : Present findings at collaborative forums to identify overlooked variables (e.g., solvent effects) .

Q. What frameworks ensure robust statistical analysis of this compound bioactivity data?

- Methodological Answer :

- Dose-Response Curves : Use nonlinear regression models (e.g., Hill equation) to calculate IC values.

- Control Experiments : Include positive/negative controls to validate assay specificity.

- Multivariate Analysis : Apply PCA or clustering algorithms to distinguish structure-activity trends .

Tables for Methodological Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.